2-(Phenylthio)-2-methylpropanenitrile
Description
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-methyl-2-phenylsulfanylpropanenitrile |
InChI |
InChI=1S/C10H11NS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
OJRPCVWVRBPDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)SC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and applications among 2-(phenylthio)-2-methylpropanenitrile and related nitriles:
Physicochemical Properties
- Solubility and Stability :
The phenylthio group enhances solubility in organic solvents compared to procyazine (logP = 0.42 for 2-methylpropanenitrile vs. 2.78 for procyazine) . However, 2-hydroxy-2-methylpropanenitrile is water-soluble but prone to decomposition, limiting its utility . - Biological Activity : Procyazine’s triazine core confers herbicidal activity via photosynthesis inhibition, whereas this compound derivatives target cyclooxygenase (COX) enzymes in anti-inflammatory drug development .
Q & A
Q. What are the optimized synthetic routes for 2-(phenylthio)-2-methylpropanenitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or radical-mediated thiolation. For example, reacting 2-chloro-2-methylpropanenitrile with thiophenol in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or acetonitrile achieves moderate yields (50–65%) . Microwave-assisted synthesis, as demonstrated for structurally similar nitriles, can enhance reaction efficiency by reducing time (from hours to minutes) and improving yields (up to 85%) via controlled dielectric heating . Critical parameters include:
- Solvent selection : Polar aprotic solvents favor SN2 mechanisms.
- Temperature : Microwave systems enable rapid heating (e.g., 150°C for 10 minutes vs. 6–8 hours conventionally).
- Catalyst : Phase-transfer catalysts (e.g., TBAB) may accelerate thiolate ion formation.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Routine characterization involves:
- NMR spectroscopy :
- IR spectroscopy : C≡N stretch (~2240 cm⁻¹), C-S bond (~680 cm⁻¹).
- GC-MS/HPLC : Quantify purity (>98%) and detect byproducts (e.g., unreacted thiophenol).
- Elemental analysis : Validate empirical formula (C₁₀H₁₁NS) with <0.3% deviation .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in radical-mediated transformations?
Methodological Answer: The phenylthio group acts as a radical-stabilizing moiety. In photoinitiated reactions, homolytic cleavage of the C-S bond generates a thiyl radical (PhS•), which abstracts hydrogen from substrates to form carbon-centered radicals. For example:
- Cyclization reactions : Under UV light, the nitrile group stabilizes adjacent radicals, enabling intramolecular cyclization to form tetralin derivatives .
- Cross-coupling : With alkenes, thiyl radicals initiate chain-transfer reactions, forming C-C bonds via radical addition-elimination sequences. Kinetic studies (EPR spectroscopy) confirm radical lifetimes of 10⁻⁶–10⁻³ seconds .
Q. How do substituents on the phenyl ring affect the herbicidal activity of this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance herbicidal potency by increasing electrophilicity at the nitrile carbon, facilitating nucleophilic attack in plant enzymes .
- Steric effects : Ortho-substituents reduce activity due to hindered binding to acetolactate synthase (ALS), a target in weed metabolism .
- Quantitative SAR (QSAR) models : Hammett constants (σ) correlate logP and IC₅₀ values. For example, a nitro-substituted derivative showed 10× higher ALS inhibition (IC₅₀ = 0.8 μM) vs. the parent compound (IC₅₀ = 8.2 μM) .
Q. What analytical methods are most effective for detecting trace residues of this compound in environmental samples?
Methodological Answer:
- HPLC-MS/MS : Achieves detection limits of 0.1 ppb in soil extracts using C18 columns (mobile phase: acetonitrile/0.1% formic acid) and MRM transitions (e.g., m/z 194 → 137 for quantification) .
- GC-ECD : Suitable for volatile derivatives (e.g., silylated nitriles) but less sensitive (detection limit: 5 ppb) due to thermal decomposition risks .
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges recovers >90% of analytes from water matrices .
Q. How can computational modeling predict the degradation pathways of this compound in aqueous environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates hydrolysis activation energies. The nitrile group hydrolyzes to an amide (ΔG‡ = 85 kJ/mol at pH 7) via nucleophilic attack by water, with rate constants (k) of 1.2 × 10⁻⁴ M⁻¹s⁻¹ .
- Molecular dynamics (MD) simulations : Predict photodegradation products (e.g., phenyl sulfonic acid) under UV exposure by tracking bond dissociation energies (BDEs). The C-S bond (BDE = 310 kJ/mol) cleaves preferentially over C-C (BDE = 345 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
